molecular formula C10H9N B7767057 1-Methylisoquinoline CAS No. 58853-80-8

1-Methylisoquinoline

Cat. No.: B7767057
CAS No.: 58853-80-8
M. Wt: 143.18 g/mol
InChI Key: PBYMYAJONQZORL-UHFFFAOYSA-N
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Description

1-Methylisoquinoline is an organic compound belonging to the isoquinoline family. It is a heterocyclic aromatic compound characterized by a benzene ring fused to a pyridine ring, with a methyl group attached at the nitrogen atom. This compound is known for its significant role in various chemical and biological processes.

Scientific Research Applications

1-Methylisoquinoline has a wide range of applications in scientific research:

Safety and Hazards

1-Methylisoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Relevant Papers One relevant paper discusses the annulation of this compound with ethyl esters of 1-aryl-2-oxalylacetylenes, leading to the synthesis of functionalized oxazinoisoquinolines . Another paper discusses the medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs, a class of compounds related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline can be synthesized through several methods. One common method involves the catalytic dehydrogenation of 1-methyl-3,4-dihydroisoquinoline, which is prepared by the Bischler-Napieralski reaction. This reaction involves treating β-phenylethylacetamide with a strong dehydrating reagent at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the Reissert reaction, where isoquinoline is treated with potassium cyanide and benzoyl chloride to form 1-cyano-2-benzoyl-1,2-dihydroisoquinoline. This intermediate is then further processed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Methylisoquinoline stands out due to its specific methyl substitution, which imparts unique chemical reactivity and biological activity compared to its analogs. Its neuroprotective and antidepressant properties make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870904
Record name 1-Methylisoquinoline
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-93-3, 58853-80-8
Record name 1-Methylisoquinoline
Source CAS Common Chemistry
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Record name 1-Methylisoquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1-methyl-
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Record name 1-METHYLISOQUINOLINE
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Record name 1-Methylisoquinoline
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Record name 1-methylisoquinoline
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Record name 1-METHYLISOQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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